![molecular formula C17H20ClN3OS B6521599 N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 946367-84-6](/img/structure/B6521599.png)
N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
The compound “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” is a chemical compound available for research purposes . It’s important to note that this compound is not “N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide”, but they may have similar properties due to the presence of a chlorophenyl and cyclohexyl group .
Molecular Structure Analysis
The molecular weight of “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” is 327.81 . The molecular formula is C17 H18 Cl N5 . The compound is achiral .Physical And Chemical Properties Analysis
The compound “1- (4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine” has a logP value of 4.7361 and a logD value of 4.7358 . It has a logSw value of -4.9375 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 45.075 .properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGHGJBZKAWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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